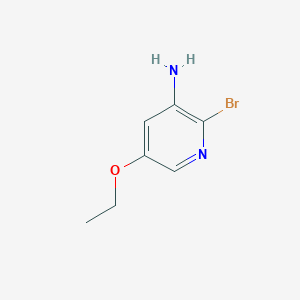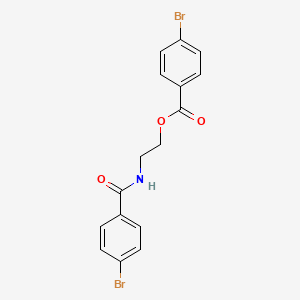
Methyl 3-methoxy-4-nitrobenzoate
Descripción general
Descripción
“Methyl 3-methoxy-4-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO5 . It is an ester derived from benzoic acid, specifically 5-methoxy-4-nitrobenzoic acid .
Synthesis Analysis
The synthesis of “Methyl 3-methoxy-4-nitrobenzoate” can involve several steps. One method may start with “Methyl 3-methoxybenzoate”, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-4-nitrobenzoate” can be represented by the InChI string:InChI=1S/C9H9NO5/c1-14-8-5-6 (9 (11)15-2)3-4-7 (8)10 (12)13/h3-5H,1-2H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis
“Methyl 3-methoxy-4-nitrobenzoate” can undergo various chemical reactions. For instance, nitration is a common reaction for this compound, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-4-nitrobenzoate” has a molecular weight of 211.1715 . Its melting point is 86-88°C, and its predicted boiling point is 350.7±27.0 °C . The compound has a predicted density of 1.294±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Solvolysis Studies
Methyl 3-methoxy-4-nitrobenzoate has been used in solvolysis studies. For instance, Jursic et al. (1986) investigated the solvolysis of 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate, which is structurally related to methyl 3-methoxy-4-nitrobenzoate. They found that the methoxy group does not assist in the ionization of the ester, indicating an electron-withdrawing inductive effect of the methoxy group (Jursic, Ladika, & Sunko, 1986).
Synthesis of Dyes
The compound has been utilized in the synthesis of dyes. Kitajima et al. (1970) synthesized 4-methoxy-3-nitrobenzoic anhydride from corresponding carboxylic acid and acetic anhydride. This compound was then used to synthesize acid dyes, which were tested for their dyeing abilities on cotton and rayon (Kitajima, Kadoya, Maeda, & Oshima, 1970).
Conformational Studies
In the field of conformational studies, Chandler et al. (1964) researched the principal conformations of ortho-substituted diphenyl ethers. They found that certain substituted diphenyl ethers, including those with a methoxy group like methyl 3-methoxy-4-nitrobenzoate, adopt specific conformations, shedding light on the structural behavior of such compounds (Chandler, Smith, & Moir, 1964).
Antimicrobial Activities
Recent studies have also explored the antimicrobial activities of derivatives of methyl 3-methoxy-4-nitrobenzoate. Manap et al. (2022) synthesized novel compounds derived from 3-methoxy-4-(p-nitrobenzoxy)-benzylideneamino and assessed their in vitro antibacterial capacities, demonstrating the potential biomedical applications of such compounds (Manap, Yüksek, Eki̇nci̇, & Sel, 2022).
Synthesis of Pharmaceutical Intermediates
Furthermore, methyl 3-methoxy-4-nitrobenzoate is used in the synthesis of pharmaceutical intermediates. Xiao (2007) reported the synthesis of intermediates like Methl 3-methyl-4-(1-oxobuthyl) aminobenzoate, which are crucial in pharmaceutical manufacturing (Xiao, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-methoxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVFEPFLFHDHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301880 | |
| Record name | Methyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5081-37-8 | |
| Record name | 5081-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)











